molecular formula C18H15NO3 B14647279 Isoxazole, 5-[3-(4-methoxyphenyl)oxiranyl]-3-phenyl- CAS No. 55241-58-2

Isoxazole, 5-[3-(4-methoxyphenyl)oxiranyl]-3-phenyl-

Cat. No.: B14647279
CAS No.: 55241-58-2
M. Wt: 293.3 g/mol
InChI Key: AVFZZIYJMCJJGR-UHFFFAOYSA-N
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Description

Isoxazole, 5-[3-(4-methoxyphenyl)oxiranyl]-3-phenyl- is a compound belonging to the isoxazole family, characterized by a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom This compound is notable for its unique structure, which includes a methoxyphenyl group and an oxiranyl group attached to the isoxazole ring

Chemical Reactions Analysis

Types of Reactions

Isoxazole, 5-[3-(4-methoxyphenyl)oxiranyl]-3-phenyl- undergoes various chemical reactions, including:

    Oxidation: Conversion to oximes and subsequent cyclization.

    Reduction: Reduction of the oxiranyl group to form alcohols.

    Substitution: Electrophilic substitution reactions on the aromatic ring.

Common Reagents and Conditions

Common reagents used in these reactions include AuCl3 for cyclization, CuCl for intramolecular cyclization, and tert-butyl nitrite for one-pot synthesis . Reaction conditions typically involve moderate temperatures and the presence of catalysts to facilitate high yields.

Major Products

The major products formed from these reactions include substituted isoxazoles, alcohols, and various functionalized derivatives depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of Isoxazole, 5-[3-(4-methoxyphenyl)oxiranyl]-3-phenyl- involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes and receptors, thereby modulating their activity. The oxiranyl group is particularly reactive, allowing the compound to form covalent bonds with nucleophilic sites on proteins and other biomolecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Isoxazole, 5-[3-(4-methoxyphenyl)oxiranyl]-3-phenyl- is unique due to its combination of a methoxyphenyl group and an oxiranyl group, which imparts distinct chemical reactivity and biological activity. This structural uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

55241-58-2

Molecular Formula

C18H15NO3

Molecular Weight

293.3 g/mol

IUPAC Name

5-[3-(4-methoxyphenyl)oxiran-2-yl]-3-phenyl-1,2-oxazole

InChI

InChI=1S/C18H15NO3/c1-20-14-9-7-13(8-10-14)17-18(21-17)16-11-15(19-22-16)12-5-3-2-4-6-12/h2-11,17-18H,1H3

InChI Key

AVFZZIYJMCJJGR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2C(O2)C3=CC(=NO3)C4=CC=CC=C4

Origin of Product

United States

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